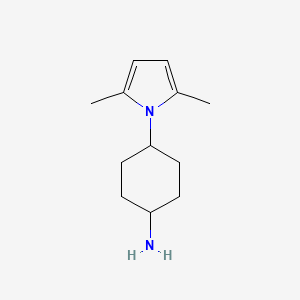

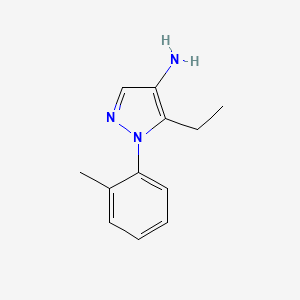

4-(2,5-ジメチル-1H-ピロール-1-イル)シクロヘキサン-1-アミン

説明

The compound “4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine” is a chemical compound that has been studied for its potential biological activities . It has been used in the synthesis of new heterocycles that have been evaluated for antibacterial activity . Some of these heterocycles have also been tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. In one study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared . The synthesized molecules underwent thorough characterization and evaluation for their antibacterial activity . Some of them were further tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .Chemical Reactions Analysis

The chemical reactions involving “4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine” are complex and involve multiple steps. In one study, the compound was used in the synthesis of new heterocycles . These heterocycles were then evaluated for their antibacterial activity . Some of them were further tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .科学的研究の応用

抗菌活性

この化合物は、抗菌剤としての可能性について研究されています。一連の誘導体が合成され、細菌の増殖を阻害する能力が評価されました。 特に耐性菌に対して抗菌作用を示すため、新しい抗生物質の開発のための有望な候補となっています .

抗結核活性

抗菌活性に加えて、この化合物のいくつかの誘導体は、強力な抗結核活性を示しています。これは、結核の発生率が上昇し、多剤耐性結核株の課題があることを考えると非常に重要です。 結核菌に対するこの化合物の有効性は、新しい治療選択肢につながる可能性があります .

酵素阻害

この化合物は、エノイルACPレダクターゼとDHFR酵素を阻害する能力について試験されています。これらの酵素は、それぞれ細菌の脂肪酸合成と葉酸代謝に関与しています。 これらの酵素を阻害すると、細菌の重要な代謝プロセスが阻害されるため、抗菌薬にとって貴重な特性となります .

分子ドッキング研究

この化合物の潜在的な作用機序を理解するために、分子ドッキング研究が行われました。 その結果、ジヒドロ葉酸レダクターゼとエノイルACPレダクターゼの活性部位との結合相互作用が明らかになり、化合物を最適化して治療効果を高める方法に関する洞察が得られました .

ADMETプロファイル分析

この化合物のADMET(吸収、分布、代謝、排泄、毒性)プロファイルが分析され、薬物動態特性と薬物候補としての可能性が予測されました。 これには、バイオアベイラビリティ、半減期、および潜在的な副作用の研究が含まれ、これは薬物開発における重要な要素です .

薬理活性

4-(2,5-ジメチル-1H-ピロール-1-イル)シクロヘキサン-1-アミンの中心構造に関連する化合物のクラスである1,2,5-オキサジアゾールは、その薬理活性について集中的に研究されています。 これらの研究には、生物学的活性によるさまざまな疾患の治療における化合物の使用を探求することが含まれます .

将来の方向性

The future directions for research on “4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine” could include further studies on its biological activity and potential therapeutic uses. The compound’s pronounced docking properties and biological activity suggest that it may have potential uses in the biological and medical sciences . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

作用機序

Target of Action

Similar compounds have been found to target the dna-binding activity of gata3 and other members of the gata family . These targets play a crucial role in cellular processes such as cell growth and differentiation .

Mode of Action

It is suggested that similar compounds inhibit the interaction between gata3 and sox4 . This interaction is crucial for certain cellular processes, and its inhibition can lead to changes in these processes .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to cell growth and differentiation .

Result of Action

Similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

生化学分析

Biochemical Properties

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase enzymes . These interactions are crucial as they can influence the compound’s potential therapeutic applications, particularly in antibacterial and antitubercular treatments .

Cellular Effects

The effects of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine on cellular processes are profound. It has been observed to suppress cell growth and increase cell-specific glucose uptake rate and intracellular adenosine triphosphate levels during monoclonal antibody production in Chinese hamster ovary cells . Additionally, it influences cell signaling pathways and gene expression, which are critical for maintaining cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as dihydrofolate reductase and enoyl ACP reductase by forming hydrogen bonds with active site residues . These interactions lead to enzyme inhibition, which can alter gene expression and cellular metabolism, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, making it suitable for long-term in vitro and in vivo studies . Its stability may vary depending on the experimental conditions and storage methods .

Dosage Effects in Animal Models

The effects of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety in therapeutic applications .

Transport and Distribution

The transport and distribution of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function . Understanding these mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in cellular processes and therapeutic applications .

特性

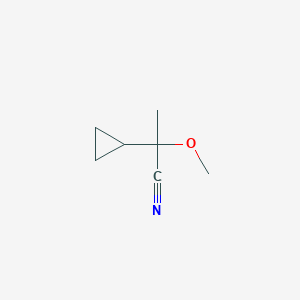

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-4,11-12H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLAUVNEHBYVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2CCC(CC2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1528539.png)

![tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1528541.png)

![5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528543.png)

![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)